Certified USP and EP Reference Standard Designation for Bumetanide Purity Analysis
This compound is the only entity designated as Bumetanide Related Compound A by the USP and Bumetanide EP Impurity B by the EP. This official status mandates its use in pharmaceutical quality control for the detection and quantification of this specific impurity in Bumetanide API and finished drug products [1]. In contrast, other sulfamoylbenzoic acid derivatives, including the API Bumetanide itself or other loop diuretics like Furosemide, are not acceptable substitutes for this specific pharmacopeial standard.
| Evidence Dimension | Pharmacopeial Designation as Reference Standard |
|---|---|
| Target Compound Data | Designated as 'Bumetanide USP Related Compound A' and 'Bumetanide EP Impurity B' |
| Comparator Or Baseline | Bumetanide (API, CAS 28395-03-1), Furosemide (CAS 54-31-9), and other sulfamoylbenzoic acid derivatives |
| Quantified Difference | The target compound is the official reference standard for a specific impurity. Substitutes are not recognized by USP/EP monographs for this purpose. |
| Conditions | USP and EP monographs for Bumetanide drug substance and product |
Why This Matters
For pharmaceutical QC labs, procurement of this exact compound is non-negotiable for meeting regulatory filing requirements and ensuring analytical method validity.
- [1] ChemWhat. Bumetanide EP Impurity B CAS#: 28328-54-3. View Source
